molecular formula C14H28OS B12538842 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol CAS No. 661493-56-7

3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol

Cat. No.: B12538842
CAS No.: 661493-56-7
M. Wt: 244.44 g/mol
InChI Key: BVQFMXXMEWFNOJ-UHFFFAOYSA-N
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Description

3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol is a chemical compound with the molecular formula C₁₄H₂₈OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, which is further connected to an undecenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol typically involves the reaction of 10-undecen-1-ol with a suitable thiol reagent under controlled conditions. One common method includes the use of thiol-ene click chemistry, where the undecenyl group undergoes a thiol-ene reaction with a thiol compound in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols and thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and membrane disruption.

Comparison with Similar Compounds

Similar Compounds

    10-Undecen-1-ol: A precursor in the synthesis of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol.

    3-Mercaptopropanol: Shares the sulfanyl and hydroxyl functional groups.

    Undec-10-en-1-thiol: Contains the undecenyl group and a thiol group.

Uniqueness

This compound is unique due to the combination of its undecenyl, sulfanyl, and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo thiol-ene reactions and participate in various chemical transformations makes it a valuable compound in research and industry.

Properties

CAS No.

661493-56-7

Molecular Formula

C14H28OS

Molecular Weight

244.44 g/mol

IUPAC Name

3-undec-10-enylsulfanylpropan-1-ol

InChI

InChI=1S/C14H28OS/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2,15H,1,3-14H2

InChI Key

BVQFMXXMEWFNOJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCSCCCO

Origin of Product

United States

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